VCP Activator 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

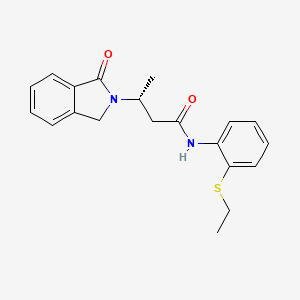

The synthetic routes and reaction conditions for VCP Activator 1 are not extensively detailed in the available literature. it is known that the compound has a molecular weight of 354.47 and a chemical formula of C20H22N2O2S . The compound is typically stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months .

Chemical Reactions Analysis

VCP Activator 1 is primarily involved in allosteric activation reactions. It binds to an allosteric pocket near the C-terminus of VCP, which can also be occupied by a phenylalanine residue in the VCP C-terminal tail . The compound dose-dependently stimulates VCP ATPase activity, indicating its role in enhancing the turnover rate of ATP and increasing the affinity of ATP for VCP .

Scientific Research Applications

VCP Activator 1 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been shown to reverse nuclear proteostasis defects and enhance TDP-43 aggregate clearance in models of multisystem proteinopathy . This suggests its potential therapeutic use in diseases characterized by protein aggregation, such as neurodegenerative disorders . Additionally, this compound is used in studies to understand the role of VCP in cellular processes and its potential as a drug target .

Mechanism of Action

The mechanism of action of VCP Activator 1 involves its binding to an allosteric pocket near the VCP D2 ATP-binding site. This binding stimulates VCP ATPase activity, enhancing the clearance of insoluble intranuclear TDP-43 aggregates . VCP is a member of the AAA+ ATPase family of proteins, which are involved in various cellular activities, including protein homeostasis and the dismantling of protein aggregates .

Comparison with Similar Compounds

VCP Activator 1 is unique in its ability to dose-dependently stimulate VCP ATPase activity. Similar compounds include other VCP activators that primarily increase D2 ATPase activity . These compounds are identified based on their ability to enhance VCP activity without inhibiting luciferase . The uniqueness of this compound lies in its specific binding site and its significant effect on VCP ATPase activity.

Properties

Molecular Formula |

C20H22N2O2S |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(3R)-N-(2-ethylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)butanamide |

InChI |

InChI=1S/C20H22N2O2S/c1-3-25-18-11-7-6-10-17(18)21-19(23)12-14(2)22-13-15-8-4-5-9-16(15)20(22)24/h4-11,14H,3,12-13H2,1-2H3,(H,21,23)/t14-/m1/s1 |

InChI Key |

FIHKSVOKNUVXAB-CQSZACIVSA-N |

Isomeric SMILES |

CCSC1=CC=CC=C1NC(=O)C[C@@H](C)N2CC3=CC=CC=C3C2=O |

Canonical SMILES |

CCSC1=CC=CC=C1NC(=O)CC(C)N2CC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.